METHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the quinoline and furan moieties. One common synthetic route involves the condensation of a 1,4-dicarbonyl compound with phosphorus pentasulfide to form the thiophene ring . The quinoline and furan moieties are then introduced through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols .
Scientific Research Applications
METHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Other thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene, have similar structural features but differ in their biological and chemical properties.
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety but have different functional groups and applications.
Uniqueness
METHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of the thiophene, quinoline, and furan moieties, which confer distinct chemical and biological properties . This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H26N2O4S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
methyl 2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O4S/c1-16-13-14-22(33-16)21-15-19(17-9-7-8-11-20(17)28-21)25(30)29-26-24(27(31)32-2)18-10-5-3-4-6-12-23(18)34-26/h7-9,11,13-15H,3-6,10,12H2,1-2H3,(H,29,30) |
InChI Key |
WVSCOZQTDUIPPU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC |
Origin of Product |
United States |
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